1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene
Description
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a 2-methoxy ethoxy group attached to a benzene ring
Properties
IUPAC Name |
1-bromo-2-chloro-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVJFBJUCWMRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromoethyl methyl ether as a starting reagent, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the final product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the 2-methoxy ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-benzene: Lacks the 2-methoxy ethoxy group, making it less versatile in certain applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different arrangement of functional groups, leading to different reactivity and applications .
Uniqueness
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is unique due to the combination of bromine, chlorine, and the 2-methoxy ethoxy group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Biological Activity
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine atoms, along with a methoxyethoxy substituent, enhances the compound's solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C10H12BrClO2. The structure features a benzene ring with two halogen substituents and an ether group, which significantly influences its chemical reactivity and biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets. The halogen atoms can enhance binding affinity to enzymes and receptors, potentially influencing their activity. Common mechanisms include:
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic reactions, allowing it to form covalent bonds with nucleophiles in biological systems.
- Inhibition of Enzymatic Activity: Similar halogenated compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C10H12BrClO2 | Potential enzyme inhibitor |
| 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | C10H12ClF O2 | Inhibits cytochrome P450 enzymes |
| 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | C10H12BrClO2 | Investigated for pharmaceutical applications |
Case Studies
Case Study 1: Inhibition of Cytochrome P450
Research indicates that compounds similar in structure to this compound can act as inhibitors of cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and their inhibition can lead to increased bioavailability of therapeutic agents.
Case Study 2: Antiproliferative Activity
In studies involving structurally related compounds, some have demonstrated antiproliferative effects against cancer cell lines. For example, compounds with similar halogen substitutions have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
